molecular formula C14H23BN2O2 B13631550 1-propyl-5-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1H-pyrazole

1-propyl-5-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1H-pyrazole

Cat. No.: B13631550
M. Wt: 262.16 g/mol
InChI Key: BHGBPTQHBPKZLT-VQHVLOKHSA-N
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Description

1-propyl-5-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1H-pyrazole is a chemical compound with the molecular formula C12H21BN2O2. It is known for its unique structure, which includes a pyrazole ring substituted with a propyl group and a boronate ester.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-propyl-5-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1H-pyrazole typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.

    Substitution with Propyl Group: The propyl group is introduced via alkylation of the pyrazole ring using a suitable alkyl halide in the presence of a base.

    Introduction of the Boronate Ester:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography and recrystallization .

Chemical Reactions Analysis

Types of Reactions

1-propyl-5-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1H-pyrazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include pyrazole oxides, reduced pyrazole derivatives, and various substituted pyrazole compounds depending on the specific reaction conditions and reagents used .

Scientific Research Applications

1-propyl-5-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1H-pyrazole has several scientific research applications:

    Organic Synthesis: It is used as a building block in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions.

    Material Science: The compound is explored for its potential in the development of new materials, including polymers and advanced composites.

    Medicinal Chemistry: Research is ongoing to investigate its potential as a pharmacophore in the development of new therapeutic agents.

    Biological Studies:

Mechanism of Action

The mechanism of action of 1-propyl-5-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1H-pyrazole involves its ability to participate in various chemical reactions due to the presence of the boronate ester group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in bioconjugation and molecular recognition processes. The pyrazole ring can interact with various biological targets, potentially modulating enzyme activity and receptor binding .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-propyl-5-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1H-pyrazole is unique due to its combination of a pyrazole ring, a propyl group, and a boronate ester. This unique structure allows it to participate in a wide range of chemical reactions and makes it a valuable compound in various fields of research .

Properties

Molecular Formula

C14H23BN2O2

Molecular Weight

262.16 g/mol

IUPAC Name

1-propyl-5-[(E)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]pyrazole

InChI

InChI=1S/C14H23BN2O2/c1-6-11-17-12(8-10-16-17)7-9-15-18-13(2,3)14(4,5)19-15/h7-10H,6,11H2,1-5H3/b9-7+

InChI Key

BHGBPTQHBPKZLT-VQHVLOKHSA-N

Isomeric SMILES

B1(OC(C(O1)(C)C)(C)C)/C=C/C2=CC=NN2CCC

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C=CC2=CC=NN2CCC

Origin of Product

United States

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